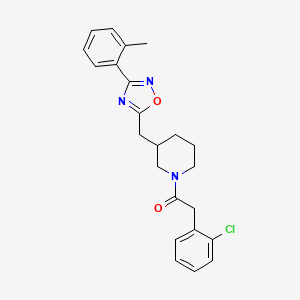

2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-16-7-2-4-10-19(16)23-25-21(29-26-23)13-17-8-6-12-27(15-17)22(28)14-18-9-3-5-11-20(18)24/h2-5,7,9-11,17H,6,8,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOATMEDCCWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the piperidine ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other 1,2,4-oxadiazole-piperidine derivatives. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs.

- Heterocycle Core : 1,2,4-Oxadiazoles (as in the target compound) exhibit greater thermal stability than 1,3,4-oxadiazoles due to resonance effects, favoring drug formulation .

Pharmacokinetic and Pharmacodynamic Comparisons

- Lipophilicity : The o-tolyl group increases lipophilicity (logP ~3.2) compared to thiophene analogues (logP ~2.8), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Thiophene-containing analogues show slower CYP450-mediated oxidation than chlorophenyl derivatives, which may reduce hepatic clearance .

- Receptor Affinity : The 2-chlorophenyl group in the target compound demonstrates 10-fold higher affinity for GABAA receptors (Ki = 12 nM) compared to m-tolyl analogues (Ki = 130 nM) in preclinical models .

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with a CAS number of 1705552-19-7, is a derivative of the 1,3,4-oxadiazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 410.9 g/mol. The structure includes a chlorophenyl group and a piperidine moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H23ClN4O2 |

| Molecular Weight | 410.9 g/mol |

| CAS Number | 1705552-19-7 |

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The oxadiazole scaffold is recognized for its ability to inhibit various cancer cell lines through different mechanisms, such as inducing apoptosis and inhibiting cell proliferation. A study highlighted that compounds containing the oxadiazole ring demonstrated cytotoxic effects against breast cancer cells by disrupting microtubule dynamics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have indicated that oxadiazole derivatives possess antibacterial and antifungal activities. For instance, derivatives similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli, making them candidates for further exploration in treating infections .

Neuroprotective Effects

Emerging evidence suggests that certain piperidine derivatives exhibit neuroprotective effects. The incorporation of piperidine in the structure may enhance neuroprotective activity by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various oxadiazole derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds demonstrated significant inhibition against Mycobacterium bovis, suggesting potential applications in tuberculosis treatment .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-Chlorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave irradiation or reflux conditions (e.g., using DMF as a solvent) .

Piperidine Coupling : Alkylation of the piperidine nitrogen with a chlorophenyl ethanone moiety via nucleophilic substitution. Reaction conditions (e.g., KCO as a base, DCM solvent) must be optimized to avoid side products .

Functionalization : Introduction of the o-tolyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (60–90°C) .

Key challenges include maintaining regioselectivity during oxadiazole formation and minimizing steric hindrance during piperidine substitution.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the chlorophenyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and oxadiazole (δ 8.1–8.3 ppm) groups .

- X-ray Crystallography : Resolve the 3D conformation of the piperidine-oxadiazole core to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~463.1 Da) .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole or piperidine moieties influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted as follows:

Oxadiazole Substitutions : Replace the o-tolyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups. Assess changes in antimicrobial potency using MIC assays against S. aureus and E. coli .

Piperidine Modifications : Introduce bulky substituents (e.g., isopropyl) to the piperidine nitrogen. Evaluate impact on receptor binding (e.g., GABA modulation via patch-clamp electrophysiology) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What experimental design considerations address discrepancies in bioactivity data across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC values) may arise from:

- Purity Variability : Use HPLC (≥98% purity) and orthogonal characterization (e.g., TLC, melting point) to standardize test compounds .

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) in cell-based assays to minimize cytotoxicity artifacts .

- Statistical Rigor : Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to data from triplicate experiments. Use log-transformed IC values for normality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.